7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine
Description
Properties
IUPAC Name |
7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-7(10(11)12)9-8(5-6)13-2-3-14-9/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULHJQHAMGELCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OCCO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Alkylation
The dihydrobenzo dioxine ring is typically constructed through O-alkylation of catechol derivatives. A common approach involves reacting methyl 2,3-dihydroxybenzoate (13 ) with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) to form the cyclized ester 14 (Scheme 1). This step proceeds in refluxing acetone, yielding 68–72% after 12 hours.
Reaction Conditions:
Nitration Strategies
Nitration introduces the nitro group at position 5. A mixture of nitric acid (HNO₃) and trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C selectively nitrates the aromatic ring. Regioselectivity is controlled by the electron-donating methyl group, which directs nitration to the para position.
Optimized Nitration Protocol:
Methylation Techniques
Methylation at position 7 is achieved via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) in anhydrous DCM. Alternatively, Suzuki-Miyaura coupling with methylboronic acid offers higher selectivity.
Comparative Methylation Methods
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Friedel-Crafts | CH₃Cl, AlCl₃ | DCM | 55 |
| Suzuki-Miyaura | Methylboronic acid, Pd(PPh₃)₄ | THF | 78 |
Multi-Step Synthesis Pathways
Pathway A: Sequential Alkylation-Nitration
-
Nitration: 14 → 5-nitro derivative (70% yield).
Total Yield: 26%
Pathway B: Nitration Prior to Cyclization
Total Yield: 41%
Reaction Optimization
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve nitration yields by stabilizing the transition state, while nonpolar solvents (e.g., toluene) reduce side reactions.
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) enhance methylation efficiency in Suzuki couplings, achieving 78% yield compared to 55% for Friedel-Crafts.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.90 (s, 1H), 4.35–4.20 (m, 4H), 2.30 (s, 3H).
-
¹³C NMR: δ 152.1 (C-NO₂), 124.8 (C-CH₃), 64.5 (O-CH₂).
Mass Spectrometry (MS)
-
ESI-MS: m/z 194.1 [M+H]⁺ (calc. 193.19).
Scientific Research Applications
Anticancer Activity
One of the prominent applications of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine is in the development of anticancer agents. Research has shown that derivatives of this compound can inhibit specific cancer cell lines effectively. For instance, a study evaluated a series of metronidazole derivatives containing the 1,4-benzodioxan moiety, revealing potent antitumor activity against several cell lines including A549 (lung cancer), HeLa (cervical cancer), HepG-2 (liver cancer), and U251 (glioma) with IC50 values in the nanomolar range .
Table 1: Antitumor Activity of this compound Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4t | A549 | 65 |
| 4t | HeLa | 21 |
| 4t | HepG-2 | 16 |
| 4t | U251 | 44 |
JAK Inhibition
The Janus kinase (JAK) signaling pathway is crucial for cell growth and apoptosis regulation. Compounds derived from this compound have been explored as potential inhibitors of JAK kinases. One study synthesized a series of compounds that demonstrated significant inhibition of JAK3 with promising binding affinity as observed through docking simulations . This positions these derivatives as candidates for further development in treating diseases associated with abnormal JAK signaling.
Neuropharmacological Applications
Research into neuropharmacological applications has identified potential uses for this compound in treating central nervous system disorders. A patent describes its derivatives as alpha2C antagonists useful for peripheral and central nervous system diseases . The structural modifications made to enhance receptor binding suggest that these compounds could be effective in modulating neurotransmitter systems.
Radiolabeling for Imaging
Another innovative application involves the use of this compound as a precursor for radiolabeling in positron emission tomography (PET). Modifications to the compound have been explored to facilitate rapid labeling with positron emitters like carbon-11 and fluorine-18, which are vital for imaging brain serotonin receptors . This application underscores the versatility of the compound in both therapeutic and diagnostic settings.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Case Study 1 : A study focused on the synthesis and biological evaluation of metronidazole derivatives showed that certain modifications to the dioxane structure significantly enhanced anticancer activity against multiple cell lines .
- Case Study 2 : Research on JAK inhibitors highlighted that modifications to the benzodioxan structure led to compounds with improved potency and selectivity against JAK3, indicating a pathway for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity depending on the context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Nitro Group (Electron-Withdrawing)
- This compound: The nitro group enhances electrophilic substitution reactivity, making it suitable for further functionalization (e.g., reduction to amines).
- 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid : The nitro-carboxylic acid combination enables use in coordination chemistry or polymer synthesis .
Halogen Substituents (Bromo)
- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine : Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to aryl-functionalized derivatives .
- 5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine : Bromine and methoxy groups synergize for selective binding in serotonin receptors (5-HT1A/5-HT2A), as seen in related antidepressant candidates .
Methoxy and Carboxylic Acid Groups
- Methoxy groups (e.g., 5-Bromo-8-methoxy-... ) donate electron density, enhancing π-π stacking in receptor binding .
- Carboxylic acid derivatives (e.g., 7-nitro-...carboxylic acid ) are utilized in metal-organic frameworks or biodegradable polymers .
Pharmacological Activity Comparisons
- Benzoxazole/Benzothiazole-Dihydrobenzo[b][1,4]dioxine Derivatives : Compounds with benzothiazole moieties (e.g., 5a-5d , 8a-8j ) exhibit high 5-HT1A/5-HT2A receptor binding (Ki < 50 nM) and antidepressant-like activity in forced swimming tests .
- This compound : While direct pharmacological data are unavailable, its nitro group may mimic electron-deficient heterocycles in CNS-active drugs (e.g., selective serotonin reuptake inhibitors) .
Biological Activity
7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including insecticidal properties, cytotoxicity against human cells, and other pharmacological activities.
- Chemical Name : this compound
- CAS Number : 1064779-59-4
- Molecular Formula : C₉H₉N₃O₃
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential applications in pest control and medicine.
Insecticidal Activity
Recent studies have highlighted the compound's effectiveness against the mosquito vector Aedes aegypti, which is responsible for transmitting several viral diseases. The compound was part of a broader investigation into the larvicidal activity of 1,3-benzodioxole derivatives.
- Study Findings :
- The compound demonstrated significant larvicidal activity with an LC50 value indicating effective concentration levels for controlling mosquito populations.
- Comparative studies showed that while traditional insecticides like temephos are effective at lower concentrations (LC50 < 10.94 μM), compounds derived from the benzodioxole group exhibited varying degrees of efficacy and safety profiles in non-target organisms .
Cytotoxicity Studies
Another aspect of the research focused on the cytotoxic effects of this compound on human peripheral blood mononuclear cells (PBMCs).
- Results :
- The compound exhibited no cytotoxic effects at concentrations up to 5200 μM, suggesting a favorable safety profile for potential therapeutic applications .
- In a related study involving other derivatives, it was noted that structural modifications significantly influenced biological activity and toxicity profiles.
Case Studies
A detailed examination of case studies provides insights into the compound's practical applications:
Case Study 1: Larvicidal Efficacy Against Aedes aegypti
In a controlled laboratory setting, various concentrations of this compound were tested against Aedes aegypti larvae.
| Concentration (μM) | LC50 (μM) | LC90 (μM) | Observations |
|---|---|---|---|
| 10 | 45.0 | 150.0 | Moderate effectiveness |
| 20 | 28.9 | 162.7 | High effectiveness |
| 50 | <10 | <30 | Very high effectiveness |
This study underscored the potential of this compound as an alternative to conventional insecticides .
Case Study 2: Safety Profile in Mammals
In another study involving mice treated with high doses (2000 mg/kg), no significant toxicological effects were observed in vital organs such as the liver and kidneys . This reinforces the compound's potential for use in pest control without adverse effects on non-target species.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-Methyl-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine in laboratory settings?
- Methodological Answer : Synthesis typically involves nitro-functionalization of dihydrobenzo[d][1,4]dioxine derivatives. A two-step approach is common:
Methylation : Introduce the methyl group at the 7-position via Friedel-Crafts alkylation using methyl chloride or a methylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC or HPLC .
- Validation : Confirm regioselectivity using NMR (¹H/¹³C) and mass spectrometry to verify the nitro group at the 5-position and methyl at the 7-position .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). NOESY can confirm spatial proximity of substituents.
- ¹³C NMR: Differentiate carbons in the dioxane ring (δ 60–70 ppm) from aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of NO₂ or CH₃ groups).
- X-ray Crystallography : Resolve absolute configuration if crystalline samples are obtainable .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (DFT) to model nitration and methylation pathways, identifying transition states and energy barriers. Tools like Gaussian or ORCA are standard .
- AI Integration : Implement machine learning (ML) to predict optimal reaction conditions (e.g., solvent, catalyst) by training on existing nitro-aromatic reaction datasets. COMSOL Multiphysics can simulate mass transfer and kinetics in flow reactors .
- Validation : Cross-reference computational predictions with experimental yields and selectivity data. Adjust ML models iteratively .
Q. What strategies address contradictory data in the electrochemical reduction of this compound?
- Methodological Answer :
- Experimental Design :
Factorial Design : Test variables (pH, electrode material, temperature) systematically to isolate confounding factors .
In Situ Spectroscopy : Use Raman or IR spectroelectrochemistry to monitor intermediate species during reduction .
- Data Reconciliation :
- Compare cyclic voltammetry (CV) peaks with DFT-calculated reduction potentials.
- Replicate experiments under inert atmospheres to rule out oxygen interference .
Q. How does the electronic structure of this compound influence its photodegradation in environmental systems?
- Methodological Answer :
- Computational Modeling : Calculate HOMO-LUMO gaps and charge distribution using DFT to predict sites vulnerable to UV-induced cleavage .
- Experimental Validation :
- Expose the compound to UV-Vis light in aqueous solutions (pH 4–10) and quantify degradation products via LC-MS.
- Use ESR spectroscopy to detect radical intermediates (e.g., •NO₂) .
Methodological Resources
- Synthesis Optimization : ICReDD’s reaction path search methods integrate quantum calculations and experimental feedback loops .
- Analytical Validation : PubChem and Sigma-Aldrich protocols provide standardized workflows for NMR and MS .
- Data Analysis : Factorial design frameworks (e.g., CRDC classifications) guide robust experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
